molecular formula C15H11N4O2+ B13778661 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

Cat. No.: B13778661
M. Wt: 279.27 g/mol
InChI Key: XDKKMYPHFSXIHI-UHFFFAOYSA-O
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Description

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one is a complex organic compound that belongs to the class of triazoloquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety, along with a pyrrole ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoline derivative with a triazole precursor in the presence of a suitable catalyst can lead to the formation of the triazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the triazoloquinoline core .

Scientific Research Applications

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one lies in its specific structural features, such as the hydroxymethyl group and the combination of triazole, quinoline, and pyrrole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11N4O2+

Molecular Weight

279.27 g/mol

IUPAC Name

5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one

InChI

InChI=1S/C15H10N4O2/c20-8-10-7-14-17-18-15(21)19(14)13-6-9(3-4-11(10)13)12-2-1-5-16-12/h1-7,20H,8H2/p+1

InChI Key

XDKKMYPHFSXIHI-UHFFFAOYSA-O

Canonical SMILES

C1=CNC(=C1)C2=CC3=C(C=C2)C(=CC4=[N+]3C(=O)N=N4)CO

Origin of Product

United States

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